(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Description
(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Heterocyclic Compound Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, characterized by their heterocyclic structures, showed promising results, with some exhibiting higher anticancer activity than the reference drug doxorubicin, alongside notable antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressants : A series of novel central nervous system depressants based on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, demonstrating potential anticonvulsant properties and a low order of acute toxicity. Selected compounds also showed potential antipsychotic effects, indicating the versatility of heterocyclic compounds in developing treatments for neurological disorders (Butler, Wise, & Dewald, 1984).
Fluorinated Compound Applications
- Organofluorine Inhibitors : A broad group of compounds, including substituted pyrazoles, pyrroles, indoles, and carbazoles, were screened to identify potential inhibitor lead compounds of fructose-1,6-bisphosphatase (FBPase), a key enzyme in glucose metabolism. The best inhibitors featured organofluorine structures, demonstrating the importance of fluorinated compounds in the development of metabolic disorder treatments (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO2S/c18-13-1-2-15(19)14(11-13)16-3-6-20(7-10-23-16)17(21)12-4-8-22-9-5-12/h1-2,11-12,16H,3-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNAKJHLXRMBKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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